![molecular formula C26H26N6O B11013265 (2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11013265.png)
(2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE is a complex organic molecule that features a piperazine ring, a benzhydryl group, a phenyl group, and a tetraazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction using benzhydryl chloride and the piperazine intermediate.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide.
Coupling of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and the tetraazole intermediate.
Industrial Production Methods
Industrial production of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or benzhydryl ketone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Benzhydryl alcohol, benzhydryl ketone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound can be used to study the mechanisms of various organic reactions.
Biology and Medicine
Pharmacological Research: The compound can be investigated for its potential pharmacological properties, including its effects on various biological targets.
Drug Development: The compound can serve as a lead compound for the development of new drugs.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE: Unique due to the presence of both a piperazine ring and a tetraazole ring.
(2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TRIAZOL-1-YL)ETHAN-1-ONE: Similar structure but with a triazole ring instead of a tetraazole ring.
(2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-IMIDAZOL-1-YL)ETHAN-1-ONE: Similar structure but with an imidazole ring instead of a tetraazole ring.
Uniqueness
The uniqueness of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE lies in its combination of a piperazine ring, a benzhydryl group, a phenyl group, and a tetraazole ring, which imparts specific chemical and biological properties that may not be present in similar compounds.
Propiedades
Fórmula molecular |
C26H26N6O |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(2R)-1-(4-benzhydrylpiperazin-1-yl)-2-phenyl-2-(tetrazol-1-yl)ethanone |
InChI |
InChI=1S/C26H26N6O/c33-26(25(32-20-27-28-29-32)23-14-8-3-9-15-23)31-18-16-30(17-19-31)24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,20,24-25H,16-19H2/t25-/m1/s1 |
Clave InChI |
CGZTZQCCPDSWEE-RUZDIDTESA-N |
SMILES isomérico |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)[C@@H](C4=CC=CC=C4)N5C=NN=N5 |
SMILES canónico |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)N5C=NN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{6-[4-(2,3-dimethylphenyl)piperazino]-6-oxohexyl}-4(3H)-quinazolinone](/img/structure/B11013189.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone](/img/structure/B11013195.png)
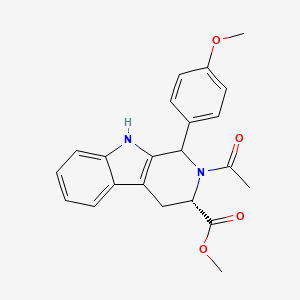
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11013215.png)

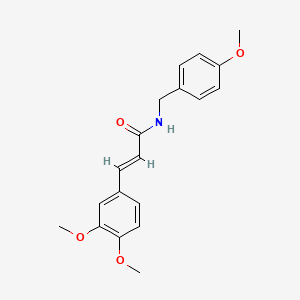
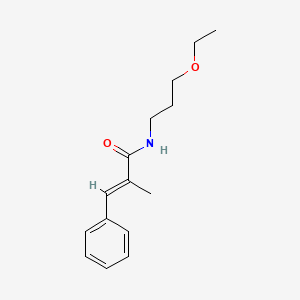
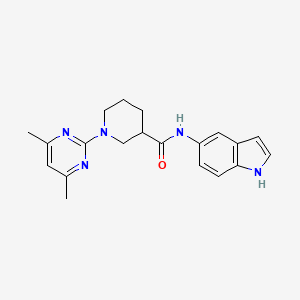
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B11013241.png)

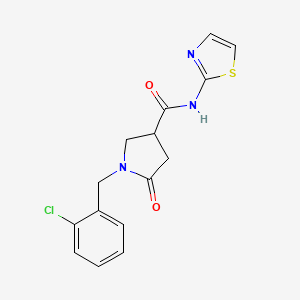

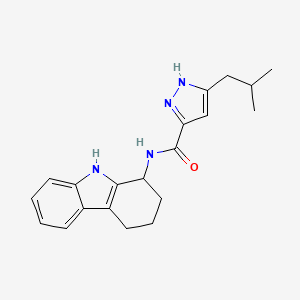
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11013282.png)
